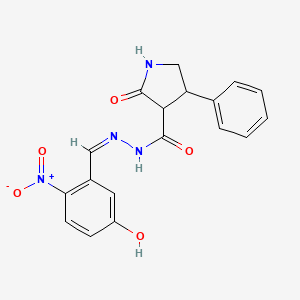
N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as DM-5-Me-THF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazolamines, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, studies suggest that it exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell proliferation and survival. It has also been shown to bind to receptors such as GABA-A and NMDA, which are involved in neurotransmission.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can modulate the levels of various biomolecules, including cytokines, growth factors, and neurotransmitters. It has also been shown to affect the activity of various enzymes and receptors, as mentioned earlier. In addition, N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is its potent anticancer activity. This makes it an attractive candidate for further development as a cancer therapeutic. In addition, its diverse biological activities make it a useful tool for studying various cellular processes. However, one of the limitations of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of interest is the investigation of the molecular targets and mechanisms of action of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. In addition, further studies are needed to elucidate the potential therapeutic applications of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine in various disease states.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 3,4-dimethylphenyl isothiocyanate with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane or ethyl acetate, at room temperature. The product is then isolated by filtration and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-4-5-11(6-9(8)2)14-12-13-7-10(3)15-12/h4-6,10H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWSNCNEOLYQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N'-(5-methylisoxazol-3-yl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanediamide](/img/structure/B5296459.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296463.png)
![2-({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5296480.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B5296486.png)
![8-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}quinoline](/img/structure/B5296488.png)
![ethyl 3-{5-[2-(3-amino-4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5296491.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5296496.png)
![1-benzyl-4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5296505.png)


![4-{2-[2-(6-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B5296526.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)
![6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5296540.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)